SB-410220
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Overview
Description
SB-410220 is a synthetic organic compound with the molecular formula C18H16F2N4O . It is known for its high affinity and functional antagonism towards the orexin receptor 1, making it a significant compound in pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SB-410220 involves the reaction of 5,8-difluoroquinoline-4-amine with 4-dimethylaminobenzoyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
SB-410220 primarily undergoes substitution reactions due to the presence of the fluoroquinoline and dimethylaminophenyl groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include and .
Oxidation Reactions: Reagents such as or .
Reduction Reactions: Reagents like or .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives , while oxidation and reduction reactions can lead to quinoline derivatives .
Scientific Research Applications
SB-410220 has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the study of orexin receptors.
Biology: Investigated for its role in modulating biological pathways involving orexin receptors.
Medicine: Explored for potential therapeutic applications in treating disorders related to the orexin system, such as and .
Industry: Utilized in the development of pharmacological agents targeting orexin receptors
Mechanism of Action
SB-410220 exerts its effects by binding to the orexin receptor 1 , acting as an antagonist. This binding inhibits the receptor’s activity, thereby modulating the physiological processes regulated by orexin signaling. The molecular targets include the orexin receptor 1 , and the pathways involved are related to sleep-wake regulation and energy homeostasis .
Comparison with Similar Compounds
Similar Compounds
SB-334867: Another orexin receptor 1 antagonist with a similar structure.
SB-408124: A compound with high affinity for orexin receptor 1, similar to SB-410220.
SB-674042: A novel nonpeptide antagonist for orexin receptor 1.
Uniqueness
This compound is unique due to its specific binding affinity and functional antagonism towards orexin receptor 1. It exhibits higher selectivity and potency compared to other similar compounds, making it a valuable tool in pharmacological research .
Properties
Molecular Formula |
C18H16F2N4O |
---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
1-(5,8-difluoroquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea |
InChI |
InChI=1S/C18H16F2N4O/c1-24(2)12-5-3-11(4-6-12)22-18(25)23-15-9-10-21-17-14(20)8-7-13(19)16(15)17/h3-10H,1-2H3,(H2,21,22,23,25) |
InChI Key |
AZFKSWSBVCFBCG-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NC2=CC=NC3=C(C=CC(=C23)F)F |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NC2=CC=NC3=C(C=CC(=C23)F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SB-410220; SB 410220; SB410220. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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